2,7-Diazaspiro[3.5]nonan-6-one is a bicyclic compound characterized by a unique spiro structure that incorporates two nitrogen atoms within its framework. Its molecular formula is , and it features a carbonyl group (C=O) at the sixth position of the nonane ring system. This compound belongs to the class of diazaspiro compounds, which are notable for their three-dimensional structures and potential biological activities, particularly in medicinal chemistry.
The compound has garnered attention due to its significant biological activity, especially as an inhibitor of oncogenic proteins, such as KRAS G12C. Research indicates that derivatives of 2,7-diazaspiro[3.5]nonan-6-one exhibit favorable metabolic stability and anti-tumor activity in preclinical studies.
2,7-Diazaspiro[3.5]nonan-6-one is classified as a heterocyclic compound due to the presence of nitrogen atoms in its structure. It is part of a broader category known as spiro compounds, which are defined by their unique connectivity of rings through a single atom.
The synthesis of 2,7-diazaspiro[3.5]nonan-6-one typically involves multi-step organic reactions. Common methods include:
The synthesis process generally requires:
The molecular structure of 2,7-diazaspiro[3.5]nonan-6-one features a bicyclic arrangement with two nitrogen atoms integrated into the spiro framework. The carbonyl group at the sixth position contributes to its reactivity and interaction with biological targets.
2,7-Diazaspiro[3.5]nonan-6-one can undergo various chemical transformations, including:
Common reagents for these reactions include:
The primary target for 2,7-diazaspiro[3.5]nonan-6-one is the von Hippel-Lindau protein, where it acts as a ligand. This interaction influences the ubiquitin-proteasome system, leading to targeted degradation of specific proteins associated with tumorigenesis.
The pharmacokinetics of this compound suggest that factors such as solubility and stability play crucial roles in its absorption and distribution within biological systems. Its mechanism involves covalent bonding with target proteins, which enhances its efficacy as an anti-cancer agent .
2,7-Diazaspiro[3.5]nonan-6-one has significant potential in scientific research and pharmaceutical applications:
The 2,7-diazaspiro[3.5]nonan-6-one scaffold features a spirocyclic architecture with two nitrogen atoms at positions 2 and 7, and a carbonyl group at position 6. This creates a rigid three-dimensional structure that reduces conformational flexibility compared to flat aromatic systems. The spiro center (typically carbon at position 4) connects two saturated rings—a cyclobutane and a piperidinone—forcing orthogonal ring orientation. This geometry exposes both nitrogen atoms for hydrogen bonding while the carbonyl provides a polar anchor point [1] [7] [9].
Computational analyses reveal exceptional vector control: the secondary amine (N-H) acts as a hydrogen bond donor, the carbonyl as a strong acceptor, and the tertiary nitrogen as a versatile functionalization site. This triad enables simultaneous interaction with multiple biological targets. The scaffold’s low molecular weight (140.18 g/mol for the core) and moderate lipophilicity (calculated logP ~0.24) align with Lipinski’s rules for drug-likeness, while its high fraction of sp³-hybridized carbons (Fsp³ = 0.86) enhances solubility and reduces metabolic clearance [9].
Table 1: Key Physicochemical Properties of 2,7-Diazaspiro[3.5]nonan-6-one
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₇H₁₂N₂O | PubChem CID 21692403 |
Molecular Weight | 140.18 g/mol | [1] [9] |
Topological Polar Surface Area | 41.13 Ų | Computational [9] |
Calculated logP | 0.24 (Consensus) | SILICOS-IT [9] |
Hydrogen Bond Acceptors | 2 | [9] |
Hydrogen Bond Donors | 2 | [9] |
Rotatable Bonds | 0 | [9] |
Early patents (e.g., AU2015233642A1, 2015) disclosed 2,7-diazaspiro[3.5]nonane derivatives as intermediates for CNS-targeting agents and GPCR modulators. The carbonyl variant (nonan-6-one) gained prominence post-2020 due to its enhanced metabolic stability over non-carbonyl analogs. The scaffold’s versatility was demonstrated in kinase inhibitors and antimicrobials, but its breakthrough came with KRAS G12C-targeted oncology therapeutics [4] [10].
The spirocyclic constraint solved a key problem in covalent inhibitor design: balancing reactivity with selectivity. Traditional acrylamides exhibited off-target reactions due to flexible geometries. By incorporating the reactive acrylamide onto the rigid 2,7-diazaspiro[3.5]nonane core, researchers achieved precise spatial targeting of cysteine residues while minimizing glutathione-mediated detoxification. This innovation propelled its adoption in electrophilic warhead design [2] [3].
1-[7-[6-Chloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl)-2-[(1-methylpiperidin-4-yl)amino]quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one
This compound exhibited:
X-ray crystallography confirmed the acrylamide-linked spirocyclic core inserts deep into the switch-II pocket, with the carbonyl forming a critical H-bond with His95. The scaffold’s rigidity positions the acrylamide electrophile for optimal Cys12 engagement, reducing off-target reactivity [2] [3].
CAS No.: 11006-66-9
CAS No.: 155-57-7
CAS No.:
CAS No.:
CAS No.: 2409072-20-2